molecular formula C19H15N5O5S B11510021 (6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11510021
M. Wt: 425.4 g/mol
InChI Key: DEXOSGTYBDYAAS-ZGKRQABFSA-N
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Description

The compound (6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic molecule. It features a unique structure combining a thiadiazole ring fused with a pyrimidine ring, along with a furan ring substituted with a methoxy-nitrophenyl group. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.

    Pyrimidine Ring Construction: The thiadiazole intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the fused pyrimidine ring.

    Furan Ring Introduction: The furan ring is introduced via a Vilsmeier-Haack reaction, where the methoxy-nitrophenyl group is added to the furan ring.

    Final Assembly: The final compound is assembled through a condensation reaction between the furan derivative and the thiadiazolo[3,2-a]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methoxy group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, especially the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes depending on the site of oxidation.

    Reduction: Amines are the major products when the nitro group is reduced.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties due to its heterocyclic structure.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. Its mechanism of action often involves the inhibition of enzyme activity or the disruption of cellular pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-2-ethyl-5-imino-6-{[5-(2-hydroxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-aminophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy-nitrophenyl group on the furan ring, combined with the fused thiadiazolo-pyrimidine core, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H15N5O5S

Molecular Weight

425.4 g/mol

IUPAC Name

(6E)-2-ethyl-5-imino-6-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H15N5O5S/c1-3-16-22-23-17(20)13(18(25)21-19(23)30-16)9-11-5-7-14(29-11)12-6-4-10(24(26)27)8-15(12)28-2/h4-9,20H,3H2,1-2H3/b13-9+,20-17?

InChI Key

DEXOSGTYBDYAAS-ZGKRQABFSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1

Origin of Product

United States

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